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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

Cat. No.: B073967 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2,6-
dimethylphenol, a compound of interest to researchers, scientists, and professionals in drug

development. This document outlines the characteristic nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for this compound and provides detailed

experimental protocols for data acquisition.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Chloro-2,6-dimethylphenol,
providing a clear and concise reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Aromatic-H 7.10 s 2H Ar-H

Phenolic-OH 4.85 s 1H -OH

Methyl-H 2.25 s 6H Ar-CH₃
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¹³C NMR Chemical Shift (ppm) Assignment

C-OH 151.3 Ar-C-OH

C-Cl 129.5 Ar-C-Cl

C-H 128.7 Ar-C-H

C-CH₃ 124.8 Ar-C-CH₃

CH₃ 16.2 Ar-CH₃

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3640 Strong O-H stretch (free hydroxyl)

2920 Medium C-H stretch (methyl)

1580 Medium C=C stretch (aromatic)

1470 Strong C-H bend (methyl)

1230 Strong C-O stretch (phenol)

850 Strong C-Cl stretch

Source: NIST Chemistry WebBook.[1][2]

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

156 100 [M]⁺ (Molecular Ion)

158 33 [M+2]⁺ (Isotope Peak)

141 50 [M-CH₃]⁺

121 20 [M-Cl]⁺

77 15 [C₆H₅]⁺

Source: NIST Chemistry WebBook.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard laboratory practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 4-Chloro-2,6-
dimethylphenol.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 4-Chloro-2,6-dimethylphenol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Filter the solution through a pipette with a cotton plug to remove any particulate matter.

Instrument Setup:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C1123633&Mask=200
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Chloro-2,6-dimethylphenol.

Methodology (Thin Film Method):[3]

Sample Preparation:

Dissolve a small amount (a few milligrams) of 4-Chloro-2,6-dimethylphenol in a volatile

solvent (e.g., dichloromethane or acetone).[3]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
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Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[3]

Instrument Setup:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Ensure the instrument's beam path is clear.

Data Acquisition:

Acquire a background spectrum of the empty salt plate (or the plate with the pure solvent

film, which is then subtracted).

Acquire the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Chloro-2,6-
dimethylphenol.

Methodology (Electron Ionization - EI):

Sample Introduction:

For a solid sample, a direct insertion probe is typically used.

A small amount of the sample is placed in a capillary tube at the end of the probe.

The probe is inserted into the high-vacuum source of the mass spectrometer.
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The sample is gently heated to promote volatilization into the ion source.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize, primarily forming a radical cation (the molecular ion),

and to fragment in a characteristic pattern.

Mass Analysis:

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of each ion.

The data is processed to generate a mass spectrum, which is a plot of relative ion

intensity versus m/z.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide

structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an unknown compound, such as 4-Chloro-2,6-dimethylphenol.
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Caption: Workflow for the spectroscopic analysis of 4-Chloro-2,6-dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073967#spectroscopic-data-nmr-ir-mass-spec-for-4-
chloro-2-6-dimethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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